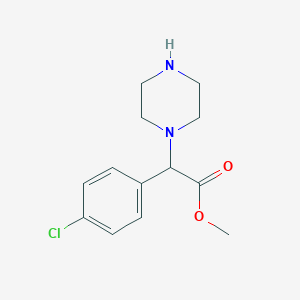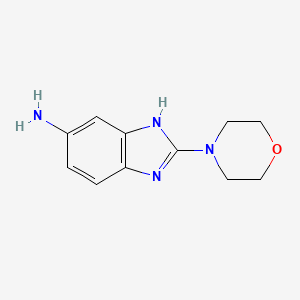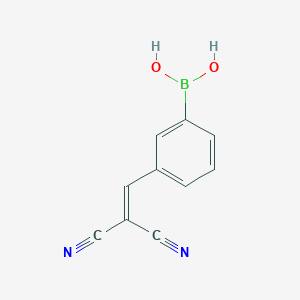
(S)-1-(叔丁氧羰基)-5-氧代哌嗪-2-羧酸
描述
“(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Molecular Structure Analysis
The molecular structure of the Boc group involves a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) . This structure allows the Boc group to be added to amines under certain conditions .
Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
科学研究应用
分子结构和氢键
Kolter 等人(1996 年)的研究重点是类似化合物叔丁基 5-(羟甲基)-2-(1-甲基乙基)-3-氧代哌嗪-1-羧酸的分子结构。该研究强调了六元环独特的扭曲半椅构型以及化合物不同官能团之间氢键的形成 Kolter et al., 1996。
合成和非对映选择性
Franceschini 等人(2005 年)描述了一种选择性 O-脱保护该化合物衍生物的方法,得到对映体纯的醇。该过程涉及区域和非对映选择性烷基化,导致所得的 1,3,4-三取代-2-氧代哌嗪具有高非对映异构体纯度。这些衍生物被进一步用于创建肽模拟物模板,展示了该化合物在合成受限肽模拟物中的用途 Franceschini et al., 2005。
叔丁氧羰基化试剂
Saito 等人(2006 年)引入了一种新型的叔丁氧羰基化试剂,展示了其在酸性质子含有底物(如酚、胺盐酸盐和芳香羧酸)的叔丁氧羰基化中的有效性,而不需要碱。注意到这些反应在温和条件下具有高产率和化学选择性,表明该化合物在合成化学中作为保护基团的作用 Saito et al., 2006。
肽合成
在肽合成领域,Schutkowski 等人(2009 年)详细介绍了叔丁氧羰基氨基酸 4-硝基苯胺的合成及其在二肽 4-硝基苯胺中的延伸。该研究强调了这些化合物在一系列氨基酸衍生物的合成中的多功能性,这对于合成肽和研究生物活性很有用 Schutkowski et al., 2009。
抗菌活性
Song 等人(2015 年)合成了 N-叔丁氧羰基-噻唑烷羧酸衍生物并评估了它们的抗菌活性。该研究提供了对这些衍生物的结构对它们的抗菌特性的影响的见解,为进一步研究它们作为抗菌剂的潜力铺平了道路 Song et al., 2015。
作用机制
Target of Action
The primary target of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is the functional groups in organic compounds . The compound acts as a protecting group, which is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid interacts with its targets by introducing the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated using flow microreactor systems, making the process more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds affects the biosynthetic and biodegradation pathways of these compounds . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Pharmacokinetics
The compound’s role as a protecting group suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be largely dependent on the specific organic compound it is introduced into .
Result of Action
The result of the action of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is the successful introduction of the tert-butoxycarbonyl group into organic compounds . This modification allows for chemoselectivity in subsequent chemical reactions .
Action Environment
The action of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides can be achieved at high temperatures using a thermally stable ionic liquid .
未来方向
The use of Boc-protected amino acids and their derivatives in organic synthesis continues to be an active area of research. Future directions may include the development of new methods for the synthesis and deprotection of Boc-protected compounds, as well as the exploration of new applications for these compounds in the synthesis of complex organic molecules .
生化分析
Biochemical Properties
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amine groups. The Boc group is introduced into molecules to prevent unwanted reactions at the amine site, allowing for selective reactions to occur elsewhere in the molecule. This compound interacts with various enzymes and proteins, primarily through the formation of stable carbamate linkages. These interactions are essential for the selective protection and deprotection of amine groups in peptide synthesis and other organic reactions .
Cellular Effects
The effects of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid on cellular processes are primarily related to its role as a protecting group. By preventing unwanted reactions at amine sites, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid exerts its effects through the formation of carbamate linkages with amine groups. This interaction prevents the amine groups from participating in other chemical reactions, thereby providing a protective effect. The Boc group can be selectively removed under specific conditions, such as acidic environments, to regenerate the free amine group. This selective protection and deprotection mechanism is widely used in peptide synthesis and other organic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid are critical factors. The compound is generally stable under neutral and basic conditions but can be rapidly deprotected under acidic conditions. Over time, the stability of the Boc group can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound can maintain its protective effect for extended periods, provided that the storage conditions are carefully controlled .
Dosage Effects in Animal Models
The effects of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing significant adverse effects. At higher doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. Studies have shown that the threshold for toxicity is relatively high, making the compound suitable for use in various biochemical applications .
Metabolic Pathways
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes such as carbamoyltransferases, which facilitate the formation and cleavage of carbamate linkages. These interactions are essential for maintaining the selectivity and efficiency of biochemical reactions involving amine groups .
Transport and Distribution
Within cells and tissues, (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is transported and distributed primarily through passive diffusion. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound within specific cellular compartments can influence its protective effects and overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for ensuring that the compound exerts its protective effects at the desired sites within the cell .
属性
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQDNNRESXVUND-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659255 | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033713-11-9 | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1438424.png)

![N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B1438428.png)
![Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate](/img/structure/B1438429.png)








![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1438444.png)
![1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester](/img/structure/B1438445.png)
